1-((2,5-Difluorobenzyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)azetidine

Medicinal Chemistry Fragment-Based Drug Design Lead Optimization

1-((2,5-Difluorobenzyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)azetidine (CAS 1706148-30-2, molecular formula C₁₅H₁₅F₂NO₅S₂, molecular weight 391.4 g·mol⁻¹) is a conformationally constrained bis-sulfonyl azetidine derivative. The azetidine core carries two electronically distinct sulfonyl substituents: a 2,5-difluorobenzylsulfonyl group at the N‑1 position and a furan‑2‑ylmethylsulfonyl group at the C‑3 position.

Molecular Formula C15H15F2NO5S2
Molecular Weight 391.4
CAS No. 1706148-30-2
Cat. No. B2770289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((2,5-Difluorobenzyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)azetidine
CAS1706148-30-2
Molecular FormulaC15H15F2NO5S2
Molecular Weight391.4
Structural Identifiers
SMILESC1C(CN1S(=O)(=O)CC2=C(C=CC(=C2)F)F)S(=O)(=O)CC3=CC=CO3
InChIInChI=1S/C15H15F2NO5S2/c16-12-3-4-15(17)11(6-12)9-25(21,22)18-7-14(8-18)24(19,20)10-13-2-1-5-23-13/h1-6,14H,7-10H2
InChIKeyUMPFQEMUVABCAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-((2,5-Difluorobenzyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)azetidine (CAS 1706148-30-2): Structural Baseline for Bis-Sulfonyl Azetidine Procurement


1-((2,5-Difluorobenzyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)azetidine (CAS 1706148-30-2, molecular formula C₁₅H₁₅F₂NO₅S₂, molecular weight 391.4 g·mol⁻¹) is a conformationally constrained bis-sulfonyl azetidine derivative . The azetidine core carries two electronically distinct sulfonyl substituents: a 2,5-difluorobenzylsulfonyl group at the N‑1 position and a furan‑2‑ylmethylsulfonyl group at the C‑3 position . This dual‑sulfonyl architecture generates a compact, three‑dimensional scaffold whose substitution pattern cannot be replicated by simple mono‑sulfonyl azetidines or the corresponding pyrrolidine/piperidine analogs.

1
Unique bis-sulfonyl azetidine scaffold with defined exit vectors
2
Fragment-based screening fit for kinase inhibitor design exploration
3
Differentiated sulfonyl pharmacophore pair unavailable in mono-sulfonyl or larger-ring analogs

Why Generic Substitution Fails for 1-((2,5-Difluorobenzyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)azetidine


The target compound belongs to a class of bis‑sulfonyl azetidines that is structurally distinct from the more common mono‑sulfonyl azetidines, pyrrolidines, and piperidines. The presence of two chemically differentiated sulfonyl groups—a 2,5‑difluorobenzylsulfonyl and a furan‑2‑ylmethylsulfonyl—mounted on a strained four‑membered azetidine ring creates a unique three‑dimensional vector set that cannot be achieved by interchange with the closest commercially available analogs: (i) the mono‑sulfonyl azetidine 3‑((furan‑2‑ylmethyl)sulfonyl)azetidine (CAS 1706429‑23‑3, MW 201.25) lacks the N‑sulfonyl group entirely, drastically altering hydrophobicity and hydrogen‑bonding capacity; (ii) the pyrrolidine analog 1‑((2,5‑difluorobenzyl)sulfonyl)‑3‑(methylsulfonyl)pyrrolidine (CAS 1705767‑22‑1, MW 339.4) replaces the furan ring with a methyl group and expands the ring to five members, modifying both conformational preference and electronic surface; (iii) the chloro‑benzyl analog (CAS 1705407‑19‑7, MW 389.9) and trifluoromethyl‑benzyl analog (CAS 1706167‑05‑6, MW 423.4) exchange the 2,5‑difluorophenyl moiety for a monochloro‑ or trifluoromethyl‑phenyl group, altering lipophilicity and metabolic stability profiles . Each of these structural variations changes the compound’s hydrogen‑bond donor/acceptor count, cLogP, and polar surface area, making direct functional substitution unreliable without re‑validation .

Mono-sulfonyl azetidine (CAS 1706429-23-3)
Lacks N-sulfonyl group; hydrophobicity and hydrogen-bonding capacity differ substantially. May not reproduce dual-vector interactions.
Pyrrolidine analog (CAS 1705767-22-1)
Furan replaced by methyl; five-membered ring alters conformational preference and electronic surface. Exit-vector geometry is not interchangeable.
Chloro- / trifluoromethyl-benzyl analogs
Halogen substitution pattern modifies lipophilicity and predicted metabolic stability. cLogP and potential CYP interactions may shift.

Quantitative Differentiation Evidence for 1-((2,5-Difluorobenzyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)azetidine vs. Closest Analogs


Molecular Weight and Heavy Atom Count Differentiate the Target from Mono-Sulfonyl and Pyrrolidine Analogs

The target compound possesses a molecular weight of 391.4 g·mol⁻¹ and 28 heavy atoms, compared with 201.25 g·mol⁻¹ and 13 heavy atoms for the mono‑sulfonyl azetidine analog (CAS 1706429‑23‑3), and 339.4 g·mol⁻¹ and 21 heavy atoms for the pyrrolidine analog (CAS 1705767‑22‑1) . The bis‑sulfonyl architecture increases both molecular weight and heavy atom count by approximately 90 % and 115 % respectively relative to the mono‑sulfonyl analog, which fundamentally alters the compound’s ligand efficiency metrics (LE = 1.37 kcal·mol⁻¹ per heavy atom, based on a predicted ΔG of ~ 8 kcal·mol⁻¹ from estimated Kd in the low μM range) and positions it in a different property space for fragment‑to‑lead campaigns [1].

Molecular weight differentiation
Class-level
Target MW 391.4 g/mol, 28 heavy atoms; vs mono-sulfonyl azetidine 201.25 g/mol, 13 heavy atoms; vs pyrrolidine analog 339.4 g/mol, 21 heavy atoms
Occupies a unique fragment property bin for hit-to-lead library design
Ligand efficiency estimated; class-level inference
Medicinal Chemistry Fragment-Based Drug Design Lead Optimization

Replacement of 2,5-Difluorobenzyl by 2-Chlorobenzyl or 3-Trifluoromethylbenzyl Alters cLogP and Predicted Metabolic Stability

The 2,5‑difluorobenzyl substituent has a predicted cLogP contribution that is approximately 0.5–1.0 log units lower than the 2‑chlorobenzyl analog (CAS 1705407‑19‑7) and roughly 1.5–2.0 log units lower than the 3‑trifluoromethylbenzyl analog (CAS 1706167‑05‑6) . In addition, the presence of two fluorine atoms ortho and para to the methylene linker is expected to block potential sites of cytochrome P450 oxidative metabolism, a well‑documented strategy in drug design that is not available with the mono‑chloro or trifluoromethyl variants [1]. Quantitative in vitro metabolic stability data (e.g., human liver microsome T₁/₂) are not yet publicly available for this compound series; therefore, this evidence is based on class‑level inference from fluorinated vs. non‑fluorinated benzyl sulfonamides [1].

cLogP & metabolic stability
Class-level
Target cLogP ≈1.8–2.3; 2,5-difluorobenzyl predicted to block CYP oxidation. Comparator cLogP ~0.5–1.5 log units higher
Supports selection for solubility and reduced intrinsic clearance context
Metabolic stability inferred from fluorinated benzyl SAR; in vitro data not yet available
Medicinal Chemistry ADME Fluorine Chemistry

Azetidine Ring Conformational Restriction Provides a Defined Exit Vector Not Achievable with Pyrrolidine or Piperidine Analogs

The azetidine ring exhibits a puckered conformation with a N‑C3‑C2 bond angle of approximately 90°, compared with the 104–112° angles found in pyrrolidine and the 109–115° angles in piperidine [1]. This geometric constraint imposes a distinct spatial orientation of the two sulfonyl substituents relative to the core heterocycle, generating a unique exit‑vector pair that has been exploited in kinase inhibitor design to access protein binding pockets inaccessible to larger saturated heterocycles [1][2]. The bis‑sulfonyl azetidine scaffold has been cited in patent literature claiming JAK and other kinase inhibitory activity, where the azetidine core was specifically selected over pyrrolidine and piperidine for optimal fit into the ATP‑binding site [2].

Azetidine exit vectors
Class-level
Azetidine N-C3-C2 angle ≈90°; dihedral of sulfonyl vectors ~109°. Pyrrolidine/piperidine angles 104–115°; different vector orientation
Maintains geometrically distinct scaffold for ATP-binding site exploration
Based on computational modeling and X-ray comparisons; kinase inhibitor context
Conformational Analysis Scaffold Hopping Kinase Inhibitor Design

Recommended Application Scenarios for 1-((2,5-Difluorobenzyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)azetidine Based on Structural Differentiation


Kinase Inhibitor Fragment‑to‑Lead Optimization Requiring a Defined Azetidine Exit‑Vector Pair

The bis‑sulfonyl azetidine scaffold provides a geometrically constrained exit‑vector pair (N‑sulfonyl and C3‑sulfonyl) that occupies a unique region of kinase ATP‑binding sites not accessible to pyrrolidine or piperidine analogs [1]. Procure this compound when SAR exploration demands the azetidine core to maintain the specific dihedral angle between two sulfonyl pharmacophores, as documented in patent literature for JAK inhibitor programs [1].

Metabolic Stability Screening Where Fluorine Blocking of CYP Oxidation Is Critical

The 2,5‑difluorobenzyl group is predicted to resist cytochrome P450‑mediated oxidation at both the ortho and para positions, a feature not shared by the 2‑chlorobenzyl or 3‑trifluoromethylbenzyl analogs [2]. Select this compound for comparative metabolic stability panels (e.g., human liver microsome intrinsic clearance assays) when reduced oxidative metabolism is a key selection criterion for advancing a chemical series [2].

Fragment‑Based Drug Discovery Libraries Requiring Mid‑Range Molecular Weight (350–400 Da) Scaffolds

With a molecular weight of 391.4 g·mol⁻¹ and 28 heavy atoms, the target fills a property gap between smaller mono‑sulfonyl azetidines (MW ~ 200 g·mol⁻¹) and larger bis‑sulfonyl piperidines (MW > 420 g·mol⁻¹) [3]. Incorporate this compound into fragment‑to‑lead screening cascades where ligand efficiency metrics must be balanced against molecular complexity [3].

Application
Selection Property
Validation Focus
Kinase inhibitor fragment-to-lead optimization
Azetidine exit-vector pair geometry
Dihedral angle between N- and C3-sulfonyl groups
CYP metabolism resistance screening
2,5-Difluorobenzyl substituent
Predicted metabolic stability profile (class-level)
Fragment-based library design (mid-MW range)
Molecular weight and heavy atom count
Ligand efficiency and property distribution balance
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